molecular formula C22H18FN3O3S B7733060 MFCD02349708

MFCD02349708

Cat. No.: B7733060
M. Wt: 423.5 g/mol
InChI Key: WCEGNJKMIHBVFA-CXUHLZMHSA-N
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Description

MFCD02349708 is a chemical compound cataloged under the MDL number system, which is widely used for indexing chemical substances in research and industrial databases. Such compounds are typically characterized by their molecular stability, reactivity in cross-coupling reactions, and functional group diversity, which make them valuable in synthetic chemistry and drug development .

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-28-19-8-5-15(11-20(19)29-2)9-16(12-24)21(27)26-22-25-13-18(30-22)10-14-3-6-17(23)7-4-14/h3-9,11,13H,10H2,1-2H3,(H,25,26,27)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEGNJKMIHBVFA-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02349708 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Initial Formation: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Transformation: The intermediate undergoes further reactions, such as oxidation or reduction, to form the desired product.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves the use of large reactors, continuous flow systems, and automated monitoring to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

MFCD02349708 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

MFCD02349708 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD02349708 exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD02349708 with structurally and functionally related compounds, leveraging data from analogous MDL-numbered substances and their properties.

Structural Analogs

Compound A (CAS 56469-02-4, MDL MFCD02258901):

  • Molecular Formula: C₉H₉NO₂
  • Molecular Weight : 163.17 g/mol
  • Key Properties : High GI absorption, moderate solubility (0.24 mg/mL), and synthetic accessibility score of 2.07 .
  • Applications: Intermediate in pharmaceutical synthesis, particularly for isoquinoline derivatives.

Compound B (CAS 918538-05-3, MDL MFCD11044885):

  • Molecular Formula : C₆H₃Cl₂N₃
  • Molecular Weight : 188.01 g/mol
  • Key Properties: Bioavailability score of 0.55, PAINS alerts (0), and CYP450 non-inhibitor .
  • Applications : Precursor for pyrazolo-triazine scaffolds in kinase inhibitor development.

Compound C (CAS 905306-69-6, MDL MFCD10697534):

  • Molecular Formula : C₇H₁₀N₂O
  • Molecular Weight : 138.17 g/mol
  • Key Properties: High solubility (log S = -2.99), non-BBB permeable, and Brenk alerts for reactive functional groups .
  • Applications: Building block for aminopyridine derivatives in agrochemicals.

Functional Analogs

Compound D (CAS 1046861-20-4, MDL MFCD13195646):

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties : Boronic acid derivative with high reactivity in Suzuki-Miyaura couplings .
  • Applications : Cross-coupling reagent in polymer and ligand synthesis.

Compound E (CAS 1761-61-1, MDL MFCD00003330):

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Key Properties : Brominated aromatic acid with applications in green chemistry catalysis .
  • Applications : Catalyst support in ionic liquid-mediated reactions.

Data Tables

Table 1: Structural Comparison of Analogs

Property This compound (Inferred) Compound A Compound B Compound C
Molecular Formula (Not available) C₉H₉NO₂ C₆H₃Cl₂N₃ C₇H₁₀N₂O
Molecular Weight - 163.17 188.01 138.17
Solubility (mg/mL) - 0.24 0.15 1.02
Bioavailability - 0.55 0.55 0.85
Synthetic Score - 2.07 1.98 2.15

Table 2: Functional Comparison of Analogs

Property Compound D Compound E
Reaction Type Suzuki-Miyaura Coupling Green Catalysis
Catalytic Efficiency High (Pd-based) Moderate (A-FGO)
Thermal Stability Stable up to 150°C Stable up to 200°C
Industrial Use Pharmaceuticals Polymer Synthesis

Key Research Findings

Synthetic Accessibility : Compounds like this compound often require multistep syntheses involving transition metal catalysts (e.g., Pd, Fe) and specialized ligands, as seen in hybrid phosphine-alkene ligand systems .

Thermal Stability : Brominated derivatives (e.g., Compound E) show superior thermal resilience, making them suitable for high-temperature industrial processes .

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